2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: Starting from cyclopropylamine and a suitable diketone, the pyridazinone core can be synthesized through a cyclization reaction.
Thiazole Ring Formation: The thiazole ring can be introduced by reacting 4,5-dimethylthiazole with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the pyridazinone core with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or thiazole moieties.
Reduction: Reduction reactions could target the pyridazinone ring, potentially converting it to a dihydropyridazinone.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions could involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a dihydropyridazinone.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, pyridazinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-viral, or anti-inflammatory activities.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This could involve inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)propionamide
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both cyclopropyl and thiazole moieties may confer unique properties compared to other pyridazinone derivatives.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-8-9(2)21-14(15-8)16-12(19)7-18-13(20)6-5-11(17-18)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQOHGRINXTEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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